

An In-depth Technical Guide to N-(4-ethoxyphenyl)ethanesulfonamide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: N-(4-ethoxyphenyl)ethanesulfonamide

Cat. No.: B2376059

[Get Quote](#)

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and potential biological significance of **N-(4-ethoxyphenyl)ethanesulfonamide** for researchers, scientists, and professionals in drug development.

Molecular Structure and Identification

N-(4-ethoxyphenyl)ethanesulfonamide is an organic compound belonging to the N-aryl sulfonamide class. Its structure features an ethanesulfonyl group linked to the nitrogen atom of a 4-ethoxyaniline moiety.

Table 1: Compound Identification

Identifier	Value	Source
IUPAC Name	N-(4-ethoxyphenyl)ethanesulfonamide	-
CAS Number	57616-19-0	[1][2][3][4]
Molecular Formula	C10H15NO3S	[1][2][3]
Molecular Weight	229.30 g/mol	[1][2]
Canonical SMILES	CCS(=O)(=O)Nc1ccc(OCC)cc1	[2]
MDL Number	MFCD01107002	[1][2]

Physicochemical Properties

The predicted physicochemical properties of **N-(4-ethoxyphenyl)ethanesulfonamide** are summarized in the table below. These properties are crucial for assessing its potential as a drug candidate, including its solubility, permeability, and metabolic stability.

Table 2: Predicted Physicochemical Properties

Property	Value	Notes
Molecular Weight	229.30 g/mol	-
XLogP3	1.9	Predicted lipophilicity
Hydrogen Bond Donor Count	1	-
Hydrogen Bond Acceptor Count	3	-
Rotatable Bond Count	4	-
Topological Polar Surface Area	54.6 Å ²	-

Spectroscopic Data (Predicted)

While specific experimental spectra for **N-(4-ethoxyphenyl)ethanesulfonamide** are not readily available in the public domain, the expected spectral characteristics can be predicted based on its chemical structure and comparison with the closely related and well-characterized compound, N-(4-ethoxyphenyl)acetamide (Phenacetin).^{[5][6]}

Table 3: Predicted Spectroscopic Data

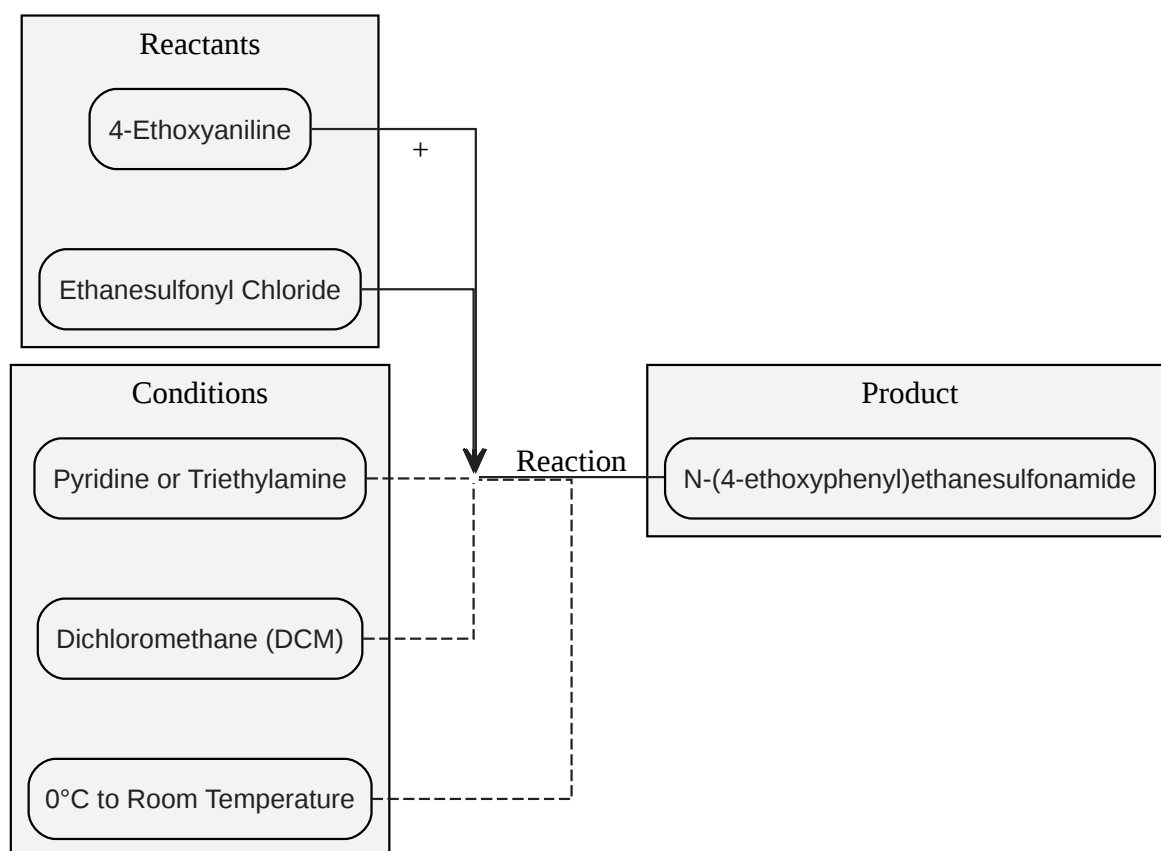
Technique	Expected Features
¹ H NMR	- Ethyl group (ethoxy): A triplet around 1.4 ppm (CH ₃) and a quartet around 4.0 ppm (OCH ₂). - Ethyl group (ethanesulfonyl): A triplet around 1.3 ppm (CH ₃) and a quartet around 3.1 ppm (SO ₂ CH ₂). - Aromatic protons: A pair of doublets in the range of 6.8-7.2 ppm, characteristic of a para-substituted benzene ring. - NH proton: A broad singlet, the chemical shift of which is dependent on solvent and concentration.
¹³ C NMR	- Ethyl group carbons: Peaks in the aliphatic region (approx. 15-70 ppm). - Aromatic carbons: Peaks in the aromatic region (approx. 115-160 ppm). - Sulfonamide carbon: A peak for the CH ₂ group adjacent to the sulfonyl group.
IR Spectroscopy	- N-H stretch: A characteristic absorption band around 3200-3300 cm ⁻¹ . - S=O stretches: Two strong absorption bands characteristic of the sulfonyl group, typically in the ranges of 1320-1360 cm ⁻¹ (asymmetric) and 1140-1180 cm ⁻¹ (symmetric). - C-O-C stretch: An absorption band for the ether linkage. - Aromatic C-H and C=C stretches: Bands in their respective characteristic regions.
Mass Spectrometry	- Molecular Ion Peak (M ⁺): Expected at m/z = 229. - Fragmentation Pattern: Fragmentation would likely involve cleavage of the C-N bond, the S-N bond, and loss of the ethoxy group.

Experimental Protocols

Synthesis of N-(4-ethoxyphenyl)ethanesulfonamide

A standard and widely applicable method for the synthesis of N-aryl sulfonamides involves the reaction of an appropriate aniline with a sulfonyl chloride in the presence of a base.[7] The following protocol describes a plausible synthetic route for **N-(4-ethoxyphenyl)ethanesulfonamide**.

Reaction Scheme:



[Click to download full resolution via product page](#)

Caption: General synthesis scheme for **N-(4-ethoxyphenyl)ethanesulfonamide**.

Materials:

- 4-Ethoxyaniline (p-phenetidine)

- Ethanesulfonyl chloride
- Pyridine or Triethylamine (as a base)
- Dichloromethane (DCM) or other suitable aprotic solvent
- Hydrochloric acid (1M solution)
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate or sodium sulfate
- Standard laboratory glassware and magnetic stirrer

Procedure:

- Dissolve 4-ethoxyaniline (1.0 equivalent) in dichloromethane in a round-bottom flask equipped with a magnetic stir bar.
- Cool the solution to 0°C using an ice bath.
- Add pyridine or triethylamine (1.1-1.5 equivalents) to the solution.
- Slowly add ethanesulfonyl chloride (1.0-1.2 equivalents) dropwise to the stirred solution.
- Allow the reaction mixture to slowly warm to room temperature and stir for 2-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Upon completion, dilute the reaction mixture with dichloromethane.
- Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

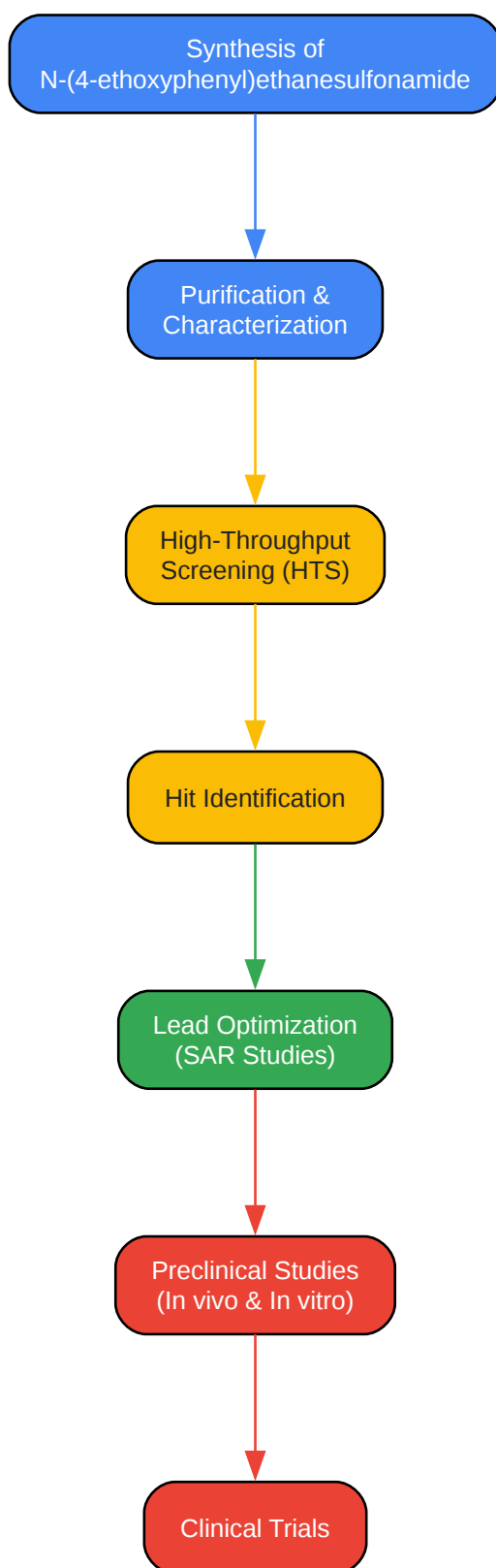
- The crude **N-(4-ethoxyphenyl)ethanesulfonamide** can be purified by recrystallization or column chromatography.

Biological Activity and Drug Development Context

While no specific biological activity has been documented for **N-(4-ethoxyphenyl)ethanesulfonamide**, the N-aryl sulfonamide scaffold is a well-established "privileged structure" in medicinal chemistry. This motif is present in a wide array of FDA-approved drugs, demonstrating a broad spectrum of pharmacological activities.[\[8\]](#)[\[9\]](#)[\[10\]](#)

Derivatives of ethanesulfonamide have been investigated as potent and orally active endothelin-A receptor antagonists, which have potential applications in treating cardiovascular diseases.[\[11\]](#)[\[12\]](#) The sulfonamide group is a key pharmacophore that contributes to the binding of these molecules to their biological targets and can improve the physicochemical properties of a drug candidate.[\[13\]](#)

The general workflow for investigating a novel compound like **N-(4-ethoxyphenyl)ethanesulfonamide** in a drug discovery program is outlined below.



[Click to download full resolution via product page](#)

Caption: A simplified workflow for the investigation of a novel chemical entity in drug discovery.

Conclusion

N-(4-ethoxyphenyl)ethanesulfonamide is a compound of interest due to its N-aryl sulfonamide core structure, a common feature in many therapeutic agents. While specific experimental data for this molecule is limited, this guide provides a comprehensive overview based on its known identifiers, predicted properties, a plausible synthetic route, and the broader context of its chemical class in drug development. Further research, including synthesis, purification, and biological screening, is necessary to fully elucidate its potential as a pharmacologically active agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS 57616-19-0 | N-(4-Ethoxyphenyl)ethanesulfonamide - Synblock [synblock.com]
- 2. 57616-19-0|N-(4-Ethoxyphenyl)ethanesulfonamide|BLD Pharm [bldpharm.com]
- 3. cn.chemcd.com [cn.chemcd.com]
- 4. N-(4-Ethoxyphenyl)ethanesulfonamide - 楚肽生物科技 [apeptides.com]
- 5. NMR Spectrum of Phenacetin | Thermo Fisher Scientific - US [thermofisher.com]
- 6. Phenacetin [webbook.nist.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Direct sulfonamidation of (hetero)aromatic C–H bonds with sulfonyl azides: a novel and efficient route to N-(hetero)aryl sulfonamides - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. ajchem-b.com [ajchem-b.com]
- 11. Ethenesulfonamide and ethanesulfonamide derivatives, a novel class of orally active endothelin-A receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]

- 13. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to N-(4-ethoxyphenyl)ethanesulfonamide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2376059#n-4-ethoxyphenyl-ethanesulfonamide-molecular-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com